molecular formula C16H11N5O2S2 B2771871 Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324679-71-1

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2771871
CAS No.: 1324679-71-1
M. Wt: 369.42
InChI Key: WBUVAKRMGIBSAD-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H11N5O2S2 and its molecular weight is 369.42. The purity is usually 95%.
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Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound with significant biological activity attributed to its unique heterocyclic structure. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several heterocycles including benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole, known for their diverse biological activities. The molecular formula is C16H15N3OS2C_{16}H_{15}N_{3}OS_{2} with a molecular weight of approximately 329.4 g/mol. This structure allows for interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound have been explored across various studies, indicating its potential as a therapeutic agent. Key areas of activity include:

1. Anticancer Activity:
Research indicates that derivatives of oxadiazole and thiadiazole exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit cancer cell proliferation across multiple cancer types. A study highlighted that certain derivatives displayed IC50 values as low as 0.012 µM against various cancer cell lines such as MCF-7 and A549 .

2. Antimicrobial Properties:
The compound has demonstrated activity against various pathogens. It has been tested against strains of Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth . The structural components contribute to its efficacy in disrupting microbial cell functions.

3. Anti-inflammatory Effects:
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways may be a significant mechanism through which these compounds exert their effects .

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors involved in cellular signaling pathways. These interactions can lead to alterations in gene expression and metabolic processes within cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methodologies include:

1. Formation of Heterocycles:

  • Step 1: Synthesis of the benzo[c][1,2,5]thiadiazole core.
  • Step 2: Introduction of the thiophene and oxadiazole groups through nucleophilic substitution reactions.

2. Reaction Conditions:

  • Utilization of strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF) is common to facilitate these reactions.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds:

Compound Activity IC50 Value (µM) Target
Compound 3aAntitubercular0.25Mtb
Compound 9dAnticancer0.012MCF-7
Compound XAnti-inflammatoryNot specifiedCOX enzymes

These findings illustrate the potential for further development and optimization of this compound and its derivatives for therapeutic applications.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S2/c22-16(9-3-4-11-12(6-9)20-25-19-11)21-7-10(8-21)15-17-14(18-23-15)13-2-1-5-24-13/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUVAKRMGIBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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